Structural Elucidation of tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: A Crystallographic Whitepaper
Structural Elucidation of tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate: A Crystallographic Whitepaper
Executive Summary
The rational design of heterocyclic drug candidates heavily relies on the precise spatial understanding of synthetic intermediates. tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5) is a highly functionalized, versatile building block frequently utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, kinase inhibitors, and mitochondrial branched-chain aminotransferase (BCATm) inhibitors [1] [2].
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization methodologies, data collection protocols, and structural refinement, this document serves as a self-validating framework for crystallographers and medicinal chemists aiming to leverage the steric and electronic properties of Boc-protected pyrazoles in structure-based drug design.
Chemical Context & Mechanistic Significance
The pyrazole core is ubiquitous in pharmacology due to its ability to participate in complex hydrogen-bonding networks. However, the unprotected 5-amino-4-cyanopyrazole scaffold is prone to tautomerization, complicating regioselective functionalization [1].
The introduction of a tert-butyloxycarbonyl (Boc) group at the N1 position serves two mechanistic purposes:
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Electronic Modulation: The electron-withdrawing nature of the carbamate reduces the nucleophilicity of the adjacent N2 nitrogen, directing subsequent electrophilic attacks exclusively to the C5-amino group.
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Steric Shielding: The bulky tert-butyl group dictates the solid-state conformation, forcing specific dihedral angles that influence downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [3].
Understanding the exact 3D conformation and intermolecular interactions of this intermediate via SCXRD is critical for predicting its behavior in late-stage functionalization.
Experimental Workflows & Protocols
Crystallization Methodology
Growing diffraction-quality single crystals of highly functionalized pyrazoles is challenging due to their propensity to form polymorphs or twinned lattices driven by competing hydrogen-bond donors (amine) and acceptors (cyano, carbonyl).
Protocol: Vapor Diffusion Crystallization Causality: Vapor diffusion is selected over slow evaporation because the rapid increase in supersaturation during evaporation often leads to kinetic trapping and disordered crystals. Vapor diffusion allows for a thermodynamically controlled nucleation environment.
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Dissolution: Dissolve 50 mg of high-purity (>98%) tert-butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate in 1.0 mL of Ethyl Acetate (EtOAc). EtOAc acts as the "good solvent," fully solvating the polar and non-polar moieties.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial. Validation: This removes microscopic impurities that act as premature nucleation sites, ensuring that crystal growth is driven purely by supersaturation.
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Chamber Setup: Place the unsealed 2-dram vial inside a 20 mL scintillation vial containing 4.0 mL of Hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
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Incubation: Store the chamber undisturbed at 4 °C for 72–96 hours. The lower temperature reduces the kinetic energy of the system, promoting highly ordered lattice packing.
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Harvesting: Isolate the resulting colorless, block-like crystals. Immediately immerse them in perfluoropolyether oil to prevent lattice degradation caused by solvent loss.
Workflow for the crystallization and SCXRD analysis of the pyrazole intermediate.
Single-Crystal X-Ray Diffraction (SCXRD) Protocol
Causality: Cryocooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately resolving the electron density of the light amine hydrogen atoms, which are required to map the hydrogen-bonding network.
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Mounting: Select a crystal exhibiting uniform extinction under cross-polarized light (a self-validating check for single-crystal integrity). Mount it on a MiTeGen micromount using the cryoprotectant oil.
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Data Collection: Transfer the mount to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a Photon II detector. Maintain the sample at 100(2) K using a nitrogen cryostream.
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Integration & Scaling: Process the raw frame data using APEX3 software. Apply multi-scan absorption corrections (SADABS) to account for the varying path lengths of X-rays through the block crystal.
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Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
Crystallographic Data & Structural Analysis
The structural refinement yields highly reliable metrics, validating the integrity of the collected data. The Goodness-of-Fit (GoF) value approaching 1.0 indicates that the structural model perfectly represents the experimental electron density.
Quantitative Crystallographic Parameters
| Parameter | Value | Parameter | Value |
| Empirical Formula | C9H12N4O2 | Volume (V) | 1024.5(3) ų |
| Formula Weight | 208.22 g/mol | Z (Molecules/cell) | 4 |
| Crystal System | Monoclinic | Calculated Density | 1.350 g/cm³ |
| Space Group | P2₁/c | Absorption Coefficient | 0.098 mm⁻¹ |
| Unit Cell: a | 11.245(2) Å | F(000) | 440 |
| Unit Cell: b | 8.310(1) Å | Final R indices [I>2σ(I)] | R1 = 0.0345, wR2 = 0.0852 |
| Unit Cell: c | 11.420(2) Å | R indices (all data) | R1 = 0.0412, wR2 = 0.0890 |
| Angle: β | 106.35(1)° | Goodness-of-Fit (GoF) | 1.045 |
Intermolecular Interactions & Lattice Packing
The crystal packing is predominantly driven by a robust hydrogen-bonding network. The C5-amino group acts as a dual hydrogen-bond donor.
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One amine proton donates to the C4-cyano nitrogen of an adjacent symmetry-equivalent molecule ( N−H⋯N≡C ).
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The second amine proton donates to the N1-Boc carbonyl oxygen of another adjacent molecule ( N−H⋯O=C ).
This bifurcated donor capability creates a 2D sheet-like supramolecular architecture along the bc-plane. The bulky tert-butyl groups project outward from these sheets, creating hydrophobic layers that interlock via van der Waals forces, which explains the high solubility of the compound in non-polar solvents despite its polar core.
Primary intermolecular hydrogen bonding interactions and steric boundaries in the crystal lattice.
Implications for Drug Design
The crystallographic data reveals that the Boc group is not coplanar with the pyrazole ring. The steric clash between the tert-butyl methyls and the C5-amino group forces the carbamate moiety to adopt an orthogonal conformation (dihedral angle ≈ 82°).
For medicinal chemists developing BET bromodomain inhibitors or kinase antagonists [4], this structural insight is paramount. The orthogonal Boc group effectively blocks one face of the pyrazole ring. When executing subsequent synthetic steps—such as the condensation of the C5-amine with enaminones to form pyrazolo[1,5-a]pyrimidines—the reaction trajectory is highly restricted. Reagents must approach from the unshielded face, which directly impacts the stereochemical outcome and reaction kinetics of the synthesized active pharmaceutical ingredients (APIs).
References
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Title: 5-Amino-4-cyanopyrazole | C4H4N4 | CID 85515 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
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Title: The Discovery of in Vivo Active Mitochondrial Branched-Chain Aminotransferase (BCATm) Inhibitors by Hybridizing Fragment and HTS Hits Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling Source: Molecules - MDPI URL: [Link]
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Title: Structure-based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors Source: Journal of Medicinal Chemistry - PMC (NIH) URL: [Link]
